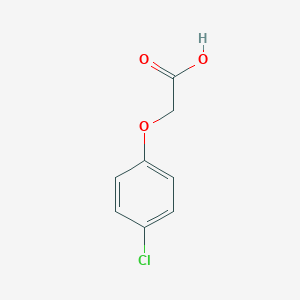

(4-Chlorophenoxy)acetic acid

Description

Properties

IUPAC Name |

2-(4-chlorophenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO3/c9-6-1-3-7(4-2-6)12-5-8(10)11/h1-4H,5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SODPIMGUZLOIPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13730-98-8 (hydrochloride salt), 25672-33-7 (metformin p-chlorophenoxyacetate salt/solvate) | |

| Record name | 4-Chlorophenoxyacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122883 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9034282 | |

| Record name | 4-Chlorophenoxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9034282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Odorless solid; [HSDB] White or off-white powder; [MSDSonline] | |

| Record name | 4-Chlorophenoxyacetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3475 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

In water, 957 mg/L at 25 °C | |

| Record name | 4-CHLOROPHENOXYACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3944 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000318 [mmHg] | |

| Record name | 4-Chlorophenoxyacetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3475 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Impurities |

Reagent grade p-chlorophenoxyacetic acid was found to contain 2,4-D as an impurity (1.0%) as well as traces of 2,4-dichlorophenols. | |

| Record name | 4-CHLOROPHENOXYACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3944 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Prisms or needles from water | |

CAS No. |

122-88-3 | |

| Record name | (4-Chlorophenoxy)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122-88-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chlorophenoxyacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122883 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tomatotone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8769 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 2-(4-chlorophenoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Chlorophenoxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9034282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-CPA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.166 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLOROPHENOXYACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4EMM3U5P3K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-CHLOROPHENOXYACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3944 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

156.5 °C | |

| Record name | 4-CHLOROPHENOXYACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3944 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

(4-Chlorophenoxy)acetic Acid: A Deep Dive into Its Mechanism of Action in Plant Physiology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Chlorophenoxy)acetic acid (4-CPA) is a synthetic auxin widely utilized in agriculture as a plant growth regulator. Its primary functions include promoting fruit set, inducing parthenocarpy (fruit development without fertilization), and preventing premature fruit drop. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the physiological effects of 4-CPA in plants. We will delve into its interaction with the auxin signaling pathway, its impact on gene expression, and its crosstalk with other plant hormones. This guide also presents quantitative data on its physiological effects and detailed protocols for key experimental assays, providing a valuable resource for researchers in the field of plant science and agrochemical development.

Introduction

This compound is a member of the phenoxyalkanoic acid class of synthetic auxins.[1] Similar to the natural auxin indole-3-acetic acid (IAA), 4-CPA elicits a wide range of physiological responses in plants by mimicking the action of endogenous auxins.[2] It is readily absorbed by the roots, stems, leaves, flowers, and fruits of plants, exhibiting long-lasting biological activity.[2] At the cellular level, 4-CPA stimulates cell division and tissue differentiation, leading to macroscopic effects such as ovary enlargement, the formation of seedless fruit, and increased fruit size and yield.[2]

The Core Mechanism: Auxin Signaling Pathway

The perception and transduction of the 4-CPA signal are mediated through the core auxin signaling pathway, which is a well-characterized protein degradation-based mechanism.

2.1. The TIR1/AFB Receptor Complex

The primary receptors for auxins, including synthetic auxins like 4-CPA, are a family of F-box proteins known as TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and AUXIN SIGNALING F-BOX proteins (AFBs).[3] These proteins are components of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[3]

2.2. The Role of Aux/IAA Repressors

In the absence of auxin, transcriptional repressors known as Auxin/Indole-3-Acetic Acid (Aux/IAA) proteins bind to and inhibit the activity of AUXIN RESPONSE FACTORs (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes.[4]

2.3. 4-CPA-Mediated Degradation of Aux/IAA Repressors

4-CPA acts as a "molecular glue," promoting the interaction between the TIR1/AFB receptor and the degron domain of an Aux/IAA repressor protein.[4] This binding event targets the Aux/IAA protein for polyubiquitination by the SCFTIR1/AFB complex and subsequent degradation by the 26S proteasome.[4] The degradation of the Aux/IAA repressor releases the ARF transcription factor, allowing it to activate the transcription of downstream auxin-responsive genes, ultimately leading to the observed physiological effects.

Quantitative Physiological Effects of 4-CPA

The application of 4-CPA leads to measurable changes in various plant growth and developmental parameters. The following tables summarize quantitative data from studies on tomato and rice.

Table 1: Dose-Response Effect of 4-CPA on Tomato (cv. Binatomato-3) Yield Parameters

| 4-CPA Concentration (mg L-1) | Plant Height (cm) | Number of Branches per Plant | Number of Fruits per Plant | Fruit Weight per Plant (g) | Total Dry Matter per Plant (g) |

| 0 (Control) | 77.89 | 10.19 | - | 726.56 | 17.34 |

| 25 | - | - | - | - | - |

| 50 | - | - | - | - | - |

| 100 | 83.98 | 13.00 | 20.00 | 844.88 | 22.51 |

| Data adapted from Mahmood, S. and Bahar, M.R. (2008). RESPONSE OF 4-CPA ON THE YIELD OF SUMMER-GROWN TOMATOES. Acta Hortic. 774, 363-368.[5] |

Table 2: Effect of Different Concentrations of 4-CPA on Fruit Set in Tomato

| 4-CPA Concentration (ppm) | Fruit Set (%) |

| 0 (Control) | - |

| 15 | - |

| 30 | 72.50 |

| 45 | - |

| 75 | 32.19 (increase over control) |

| Data adapted from a study on greenhouse tomatoes and a study on tomatoes in high temperatures.[4][6] |

Table 3: Dose-Response Effect of 4-CPA on Rice Root Growth

| 4-CPA Concentration (mg L-1) | Root Mass (g) | Root Length (cm) |

| 0 (Control) | ~0.18 | ~12.5 |

| 2 | ~0.15 | ~10.0 |

| 5 | ~0.12 | ~7.5 |

| 10 | ~0.08 | ~5.0 |

| Data estimated from graphical representations in Wang, W. et al. (2023). Four-Chlorophenoxyacetic Acid Treatment Induces the Defense Resistance of Rice to White-Backed Planthopper Sogatella furcifera. Int. J. Mol. Sci. 24, 15537.[5] |

Impact on Gene Expression and Hormone Crosstalk

The activation of ARF transcription factors by 4-CPA leads to significant changes in the plant's transcriptome.

4.1. Regulation of Auxin-Responsive Genes

Studies have shown that 4-CPA treatment can modulate the expression of genes involved in auxin signaling and development. For instance, in grape ovules, 4-CPA application led to an upregulation of VvARF2 and a downregulation of VvAP2, genes associated with integument development.[7][8]

Table 4: Relative Gene Expression in Grape Ovules after 4-CPA Treatment

| Gene | 4 Days After Treatment (Relative Expression) | 8 Days After Treatment (Relative Expression) | 12 Days After Treatment (Relative Expression) | 16 Days After Treatment (Relative Expression) |

| VvARF2 | Lower than control | Higher than control | Higher than control | Higher than control |

| VvAP2 | Significantly lower than control | Significantly lower than control | Significantly lower than control | Significantly lower than control |

| Data adapted from Li, H. et al. (2021). 4-CPA (4-Chlorophenoxyacetic Acid) Induces the Formation and Development of Defective “Fenghou” (Vitis vinifera × V. labrusca) Grape Seeds. Int. J. Mol. Sci. 22, 515.[7][9] |

4.2. Crosstalk with Gibberellin Signaling

There is evidence of significant crosstalk between the 4-CPA-induced auxin signaling and the gibberellin (GA) pathway. Application of 4-CPA has been shown to induce GA biosynthesis.[2] In tomato, 4-CPA treatment led to the upregulation of GA3OX2, a key gene in GA biosynthesis, and the downregulation of GA2OX1 and GA2OX5, genes involved in GA deactivation.[8] This modulation of GA metabolism contributes to the fruit development effects of 4-CPA.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the mechanism of action of 4-CPA.

5.1. Root Growth Inhibition Assay in Arabidopsis thaliana

This assay is a standard method to quantify the effect of auxins and other compounds on primary root growth.

Protocol:

-

Seed Sterilization: Surface sterilize Arabidopsis thaliana (e.g., Col-0 ecotype) seeds by washing with 70% ethanol (B145695) for 1 minute, followed by 10 minutes in a 50% bleach solution containing 0.05% Triton X-100. Rinse the seeds 3-5 times with sterile distilled water.[10]

-

Stratification: Resuspend the sterilized seeds in sterile 0.1% agar and store at 4°C in the dark for 2-3 days to synchronize germination.

-

Germination: Sow the seeds on square Petri dishes containing 1/2 Murashige and Skoog (MS) medium with 1% sucrose (B13894) and 0.8% agar. Place the plates vertically in a growth chamber under long-day conditions (16h light/8h dark) at 22°C for 4-5 days.

-

Treatment: Prepare 1/2 MS agar plates supplemented with a range of 4-CPA concentrations (e.g., 0, 0.1, 1, 10, 100 µM). A stock solution of 4-CPA can be prepared in DMSO and added to the molten agar after autoclaving. Ensure the final DMSO concentration is consistent across all plates and does not exceed 0.1%.

-

Seedling Transfer: Carefully transfer seedlings of uniform size from the germination plates to the treatment plates. Align the root tips along a marked line at the top of the plate.

-

Incubation: Place the treatment plates vertically in the growth chamber under the same conditions as for germination.

-

Data Collection: Scan the plates daily for 5-7 days using a flatbed scanner.

-

Measurement and Analysis: Measure the primary root length from the root-shoot junction to the root tip using image analysis software like ImageJ. Calculate the average root length and standard deviation for each treatment. Plot the root length as a function of 4-CPA concentration to generate a dose-response curve.

5.2. Auxin-Induced Gene Expression Analysis by qRT-PCR

This protocol details the steps to quantify the change in expression of target genes in response to 4-CPA treatment.

Protocol:

-

Plant Material and Treatment: Grow Arabidopsis seedlings in liquid 1/2 MS medium for 7-10 days. Treat the seedlings with a specific concentration of 4-CPA (e.g., 10 µM) or a mock solution (containing the same concentration of solvent, e.g., DMSO) for a defined period (e.g., 1, 3, 6, or 24 hours).

-

RNA Extraction: Harvest the plant tissue (e.g., whole seedlings or specific organs) and immediately freeze in liquid nitrogen. Extract total RNA using a commercial kit or a standard protocol like the Trizol method.

-

DNase Treatment and cDNA Synthesis: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA. Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

Primer Design and Validation: Design primers for your target auxin-responsive genes and a reference gene (e.g., ACTIN2 or UBIQUITIN10) using primer design software. The primers should amplify a product of 100-200 bp. Validate the primer efficiency by running a standard curve with a serial dilution of cDNA.

-

qRT-PCR Reaction: Set up the qRT-PCR reactions in a 96-well plate. Each reaction should contain cDNA template, forward and reverse primers, and a SYBR Green master mix. Include no-template controls (NTC) for each primer pair.

-

Thermal Cycling: Perform the qRT-PCR in a real-time PCR machine with a standard thermal cycling program: an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Data Analysis: Analyze the amplification data using the software of the real-time PCR machine. Determine the cycle threshold (Ct) values for each sample. Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the reference gene.

5.3. Yeast Two-Hybrid (Y2H) Assay for Receptor-Repressor Interaction

This assay is used to investigate the 4-CPA-dependent interaction between a TIR1/AFB receptor and an Aux/IAA repressor.

Protocol:

-

Vector Construction: Clone the coding sequence of the TIR1/AFB protein into a bait vector (containing a DNA-binding domain, e.g., LexA or GAL4-BD). Clone the coding sequence of the Aux/IAA protein into a prey vector (containing a transcriptional activation domain, e.g., B42 or GAL4-AD).

-

Yeast Transformation: Co-transform a suitable yeast strain (e.g., EGY48 or Y2HGold) with the bait and prey plasmids.

-

Interaction Assay: Plate the transformed yeast cells on a synthetic defined (SD) medium lacking the appropriate amino acids to select for the presence of both plasmids. To test for the interaction, plate the yeast on a selective medium that also lacks a reporter gene substrate (e.g., histidine, adenine) and contains a chromogenic substrate (e.g., X-gal).

-

4-CPA Treatment: To test the effect of 4-CPA, add different concentrations of 4-CPA (dissolved in a suitable solvent like ethanol or DMSO) to the selective medium.

-

Data Analysis: The growth of yeast colonies on the selective medium and the development of a blue color (in the case of X-gal) indicate a positive interaction between the bait and prey proteins. The strength of the interaction can be semi-quantitatively assessed by the growth rate and the intensity of the blue color. Compare the results on plates with and without 4-CPA to determine if the interaction is auxin-dependent.

Conclusion

This compound exerts its profound effects on plant physiology by hijacking the endogenous auxin signaling pathway. Its ability to promote the degradation of Aux/IAA transcriptional repressors leads to a cascade of changes in gene expression, ultimately modulating plant growth and development. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further investigate the intricate mechanisms of synthetic auxin action and to develop novel applications in agriculture and biotechnology. Future research focusing on the specific binding affinities of 4-CPA to different TIR1/AFB receptors and comprehensive transcriptomic analyses will provide a more complete understanding of its mode of action.

References

- 1. bu.edu [bu.edu]

- 2. TIR1 auxin receptors are implicated in the differential response to 4-Cl-IAA and IAA in developing pea fruit - PMC [pmc.ncbi.nlm.nih.gov]

- 3. labs.biology.ucsd.edu [labs.biology.ucsd.edu]

- 4. A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Defining Binding Efficiency and Specificity of Auxins for SCFTIR1/AFB-Aux/IAA Co-receptor Complex Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Transcriptome changes for Arabidopsis in response to salt, osmotic, and cold stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Application of 4-CPA or ethanol enhances plant growth and fruit quality of phyA mutant under heat stress - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Plate assay for quantification of Root System Architecture of Arabidopsis seedlings [protocols.io]

Synthesis and purification of (4-Chlorophenoxy)acetic acid for laboratory use

An In-depth Technical Guide to the Laboratory Synthesis and Purification of (4-Chlorophenoxy)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (4-CPA) is a synthetic auxin, a class of plant growth regulators, and a member of the phenoxy herbicide family.[1][2][3] Its synthesis is a common example of the Williamson ether synthesis, a robust method for forming ethers.[4][5] This guide provides a comprehensive overview of the laboratory-scale synthesis of 4-CPA from 4-chlorophenol (B41353) and chloroacetic acid, followed by its purification via recrystallization. Detailed experimental protocols, quantitative data, and process workflows are presented to aid researchers in the safe and efficient laboratory preparation of this compound.

Introduction

This compound is a chlorophenoxyacetic acid characterized by a phenoxyacetic acid core with a chlorine atom at the 4-position of the benzene (B151609) ring.[1] It functions as a plant growth regulator, and its applications include promoting root growth and preventing premature fruit drop.[6] The primary synthetic route for 4-CPA in a laboratory setting is the Williamson ether synthesis.[4] This SN2 reaction involves the nucleophilic attack of a deprotonated alcohol (an alkoxide) on an organohalide.[4][5] In the synthesis of 4-CPA, 4-chlorophenol is deprotonated by a strong base, typically sodium hydroxide (B78521), to form the more nucleophilic 4-chlorophenolate anion. This anion then displaces the chloride ion from chloroacetic acid in a nucleophilic substitution reaction to form the ether linkage.[6][7] Subsequent acidification of the reaction mixture yields the desired this compound as a solid product.[6][8]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₈H₇ClO₃ | [1] |

| Molecular Weight | 186.59 g/mol | [1] |

| Appearance | Off-white crystalline solid | [7] |

| Melting Point | 157-159 °C | Not explicitly found in search results |

| pKa | 3.56 | [2] |

| Solubility in Water | 957 mg/L at 20 °C (pH 7) | [7] |

Synthesis of this compound

The synthesis of this compound is achieved through the Williamson ether synthesis. The overall reaction is depicted below:

Reaction Scheme:

Materials and Reagents

The necessary materials and reagents for the synthesis are listed in Table 2.

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity |

| 4-Chlorophenol | ClC₆H₄OH | 128.56 | 1.0 mol |

| Chloroacetic Acid | ClCH₂COOH | 94.50 | 1.0 mol |

| Sodium Hydroxide | NaOH | 40.00 | 2.5 mol |

| Hydrochloric Acid (6 M) | HCl | 36.46 | As needed for acidification |

| Water | H₂O | 18.02 | As needed |

Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound in a laboratory setting.[6][8][9]

-

Preparation of Sodium 4-chlorophenolate solution: In a round-bottom flask, dissolve 128.6 g (1.0 mole) of 4-chlorophenol in a solution of 100 g (2.5 moles) of sodium hydroxide in 800 mL of water. This solution contains the sodium 4-chlorophenolate.[6][10]

-

Reaction with Chloroacetic Acid: To the solution of sodium 4-chlorophenolate, add 94.5 g (1.0 mole) of chloroacetic acid.[6]

-

Reflux: Equip the flask with a reflux condenser and heat the reaction mixture in a boiling water bath for 30 to 60 minutes.[6][10]

-

Cooling and Precipitation: After the reflux period, cool the reaction mixture for a few minutes.[6]

-

Acidification: Quench the reaction by slowly adding 6 M hydrochloric acid until the solution is acidic (test with litmus (B1172312) paper). An excess of HCl should be added to ensure complete protonation of the product.[6][8]

-

Isolation of Crude Product: Cool the acidified mixture in an ice bath to facilitate the precipitation of the crude this compound.[6][9]

-

Filtration: Collect the white precipitate by vacuum filtration using a Hirsch or Büchner funnel.[6]

-

Washing: Wash the collected solid with a small amount of cold distilled water to remove any remaining acid and inorganic salts.[6]

-

Drying: Allow the crude product to air dry or dry in a desiccator.

Purification of this compound

The primary method for the purification of crude this compound is recrystallization.[6][11]

Recrystallization Protocol

-

Solvent Selection: A common solvent for the recrystallization of this compound is a 1:1 mixture of water and ethanol.[10] The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[11]

-

Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot water/ethanol mixture until the solid just dissolves.[10][11]

-

Decolorization (Optional): If the solution is colored, it may be necessary to add a small amount of activated charcoal to adsorb the colored impurities. After adding the charcoal, briefly heat the solution and then perform a hot gravity filtration to remove the charcoal.[12]

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. The dissolved this compound will become less soluble and crystallize out of the solution.[11]

-

Complete Crystallization: To maximize the yield of pure crystals, cool the flask in an ice-water bath for approximately 5-10 minutes.[10][11]

-

Isolation of Pure Product: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals on a watch glass or in a desiccator.

Characterization

The purity of the final product can be assessed by determining its melting point. A sharp melting point range close to the literature value indicates high purity.[11]

Process Workflows

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Purification Workflow

Caption: Workflow for the purification of this compound.

Safety Precautions

-

Sodium Hydroxide (NaOH): Caustic and can cause severe chemical burns. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.[8]

-

Hydrochloric Acid (HCl): Corrosive and can cause burns. Handle in a well-ventilated area or fume hood.[6]

-

Chloroacetic Acid: Irritating to the skin and mucous membranes. Avoid inhaling vapors and handle with gloves in a fume hood.[6]

-

4-Chlorophenol: Toxic and a skin irritant. Handle with gloves.[8]

-

Diethyl Ether (if used for extraction): Highly flammable. Ensure there are no open flames or spark sources in the laboratory.[8]

Always consult the Safety Data Sheet (SDS) for each chemical before use and wear appropriate PPE. All procedures should be carried out in a well-ventilated laboratory or fume hood.

References

- 1. This compound | C8H7ClO3 | CID 26229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. helixchrom.com [helixchrom.com]

- 3. 4-Chlorophenoxyacetic acid, BioReagent, plant cell culture tested, crystalline - Forlabs Website [forlabs.co.uk]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]

- 7. This compound [sitem.herts.ac.uk]

- 8. The Williamson Ether Synthesis [cs.gordon.edu]

- 9. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 10. Solved S.2 Reaction p-Chlorophenoxyacetic Acid-Preparation | Chegg.com [chegg.com]

- 11. m.youtube.com [m.youtube.com]

- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]

Physicochemical Properties of 4-CPA: An In-depth Technical Guide for Biological Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorophenoxyacetic acid (4-CPA) is a synthetic auxin, a class of plant growth regulators that mimic the effects of the natural plant hormone indole-3-acetic acid (IAA).[1][2][3] It is widely utilized in agriculture and horticulture to promote fruit set, induce parthenocarpy (fruit development without fertilization), prevent premature fruit drop, and at higher concentrations, it can act as an herbicide.[3][4][5] A thorough understanding of its physicochemical properties is paramount for researchers in biological studies to ensure accurate experimental design, effective application, and interpretation of results. This technical guide provides a comprehensive overview of the core physicochemical properties of 4-CPA, detailed experimental protocols for their determination, and insights into its biological mechanism of action.

Core Physicochemical Properties of 4-CPA

The biological activity and bioavailability of 4-CPA are intrinsically linked to its chemical and physical characteristics. Key properties such as solubility, acidity (pKa), and lipophilicity (logP) govern its absorption, translocation, and interaction with biological targets within plant systems.

Table 1: General and Physicochemical Properties of 4-CPA

| Property | Value | Reference(s) |

| Chemical Structure | ||

| Molecular Formula | C₈H₇ClO₃ | [6] |

| Molecular Weight | 186.59 g/mol | [6] |

| Appearance | White to light beige crystalline powder | [7] |

| Melting Point | 157-159 °C | [8] |

| Boiling Point | 315.2 °C at 760 mmHg | [9] |

| Water Solubility | 848 - 957 mg/L at 25 °C | [1][10] |

| Solubility in Organic Solvents | Soluble in ethanol (B145695), acetone, and benzene | [6][11] |

| pKa | 3.10 - 3.56 | [7][12] |

| logP (Octanol-Water Partition Coefficient) | 2.03 - 2.25 | [8][13] |

Experimental Protocols

Accurate determination of the physicochemical properties of 4-CPA is crucial for its application in research. The following sections detail generalized, standard laboratory protocols for measuring solubility, pKa, and logP.

Determination of Aqueous Solubility (Shake-Flask Method)

This method is a standard procedure for determining the thermodynamic solubility of a compound.[2][6][14][15][16]

Principle: An excess amount of the solid compound is equilibrated with a specific solvent (in this case, water) at a constant temperature. The concentration of the dissolved compound in the saturated solution is then measured.

Materials:

-

4-CPA powder

-

Distilled or deionized water

-

Shake-flask apparatus or orbital shaker in a temperature-controlled environment (25 °C)

-

Centrifuge

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of 4-CPA to a flask containing a known volume of distilled water.

-

Seal the flask and place it in a shaker set at a constant temperature (e.g., 25 °C).

-

Shake the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved solid.

-

Dilute the filtrate to a suitable concentration for analysis.

-

Determine the concentration of 4-CPA in the filtrate using a calibrated HPLC or UV-Vis spectrophotometry method.

-

The measured concentration represents the aqueous solubility of 4-CPA at the specified temperature.

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a highly accurate method for determining the acid dissociation constant (pKa) of a substance.[4][10][13][17][18]

Principle: A solution of the weak acid (4-CPA) is titrated with a strong base (e.g., NaOH), and the pH of the solution is monitored as a function of the volume of titrant added. The pKa is the pH at which the acid is half-neutralized.

Materials:

-

4-CPA

-

Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

-

pH meter with a combination electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

-

Deionized water (carbonate-free)

Procedure:

-

Accurately weigh a known amount of 4-CPA and dissolve it in a known volume of deionized water to prepare a solution of known concentration (e.g., 0.01 M).

-

Calibrate the pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

-

Place a known volume of the 4-CPA solution in a beaker with a magnetic stir bar.

-

Immerse the pH electrode in the solution and begin stirring gently.

-

Add the standardized NaOH solution from the burette in small, known increments.

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

Continue the titration until the pH has risen significantly beyond the expected equivalence point.

-

Plot the pH versus the volume of NaOH added. The pKa can be determined from the pH at the half-equivalence point of the titration curve.

Determination of logP (Reversed-Phase HPLC Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. An HPLC-based method provides a rapid and reliable alternative to the traditional shake-flask method.[19][20][21][22][23]

Principle: There is a linear relationship between the logarithm of the retention factor (k) of a compound on a reversed-phase HPLC column and its logP value. By calibrating the system with compounds of known logP values, the logP of an unknown compound can be determined.

Materials:

-

4-CPA

-

A set of standard compounds with known logP values spanning a range that includes the expected logP of 4-CPA.

-

HPLC system with a C18 reversed-phase column and a UV detector.

-

Methanol (B129727) or acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Buffer (e.g., phosphate (B84403) buffer) to maintain a constant pH of the mobile phase.

Procedure:

-

Prepare stock solutions of 4-CPA and the standard compounds in a suitable solvent (e.g., methanol).

-

Prepare a series of mobile phases with varying compositions of organic solvent (e.g., methanol or acetonitrile) and aqueous buffer. The pH of the aqueous phase should be at least 2 pH units below the pKa of 4-CPA to ensure it is in its non-ionized form.

-

For each mobile phase composition, inject the standard compounds and 4-CPA and record their retention times (t_R).

-

Determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).

-

Calculate the retention factor (k) for each compound using the formula: k = (t_R - t_0) / t_0.

-

For each mobile phase, plot log k of the standard compounds against their known logP values to generate a calibration curve.

-

From the calibration curve and the measured log k of 4-CPA, determine its logP value.

-

Extrapolate the log k values to 100% aqueous mobile phase to obtain the log k_w, which can then be used to calculate logP from a master calibration curve of log k_w versus logP.

Biological Relevance and Mechanism of Action

As a synthetic auxin, 4-CPA mimics the action of endogenous IAA, thereby influencing various aspects of plant growth and development.[10][24][25] Its primary mode of action is through the canonical auxin signaling pathway.[26][27][28][29][30][31]

Canonical Auxin Signaling Pathway

The perception of auxins, including synthetic auxins like 4-CPA, occurs in the nucleus and involves three main protein families: the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins, the Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) transcriptional repressors, and the AUXIN RESPONSE FACTOR (ARF) transcription factors.[7][12][26][27][28][30][31][32]

Mechanism:

-

Perception: In the presence of auxin (or a synthetic analog like 4-CPA), the hormone binds to the TIR1/AFB F-box protein, which is a component of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[26][27][28][30][31]

-

Co-receptor Formation: The binding of auxin acts as a "molecular glue," promoting the interaction between the TIR1/AFB protein and an Aux/IAA repressor protein.[26][27][28][30][31]

-

Ubiquitination and Degradation: This interaction leads to the polyubiquitination of the Aux/IAA protein by the SCF complex. The ubiquitinated Aux/IAA is then targeted for degradation by the 26S proteasome.[7][12][26]

-

De-repression of ARFs: In the absence of auxin, Aux/IAA proteins are bound to ARF transcription factors, repressing their activity. The degradation of Aux/IAA proteins releases the ARFs.[7][12][26]

-

Gene Expression: The now-active ARFs can bind to auxin-responsive elements (AuxREs) in the promoters of target genes, thereby activating or repressing their transcription. This leads to the various physiological responses associated with auxin, such as cell elongation, division, and differentiation.[32][33][34]

References

- 1. plantae.org [plantae.org]

- 2. bioassaysys.com [bioassaysys.com]

- 3. Plant Growth Regulators - Auxins - p-Chlorophenoxyacetic acid (4-CPA) [clinisciences.com]

- 4. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 5. IMPROVEMENT OF FRUIT SET IN EGGPLANTS WITH 4-CPA (TOMATOTONE) | International Society for Horticultural Science [ishs.org]

- 6. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 7. researchgate.net [researchgate.net]

- 8. Chemical hijacking of auxin signaling with an engineered auxin-TIR1 pair - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. researchgate.net [researchgate.net]

- 15. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 16. enamine.net [enamine.net]

- 17. asdlib.org [asdlib.org]

- 18. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Frontiers | Gibberellin delays metabolic shift during tomato ripening by inducing auxin signaling [frontiersin.org]

- 23. agilent.com [agilent.com]

- 24. Application of 4-CPA or ethanol enhances plant growth and fruit quality of phyA mutant under heat stress - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. Auxin Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 28. SCFTIR1/AFB-Based Auxin Perception: Mechanism and Role in Plant Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Diversity and specificity: auxin perception and signaling through the TIR1/AFB pathway (Journal Article) | OSTI.GOV [osti.gov]

- 30. Diversity and specificity: auxin perception and signaling through the TIR1/AFB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions - PMC [pmc.ncbi.nlm.nih.gov]

- 32. labs.biology.ucsd.edu [labs.biology.ucsd.edu]

- 33. Frontiers | Editorial: Cooperation of gene regulatory networks and phytohormones in cell development and morphogenesis [frontiersin.org]

- 34. academic.oup.com [academic.oup.com]

Investigating the Auxin-Like Activity of (4-Chlorophenoxy)acetic Acid: A Technical Guide

(4-Chlorophenoxy)acetic acid (4-CPA) is a synthetic auxin that has been widely utilized in agriculture and scientific research as a plant growth regulator. Its primary functions include promoting fruit set, inducing parthenocarpy (the development of fruit without fertilization), and preventing premature fruit drop.[1][2] This in-depth technical guide provides a comprehensive overview of the auxin-like activity of 4-CPA, designed for researchers, scientists, and drug development professionals. The guide details the molecular mechanisms of action, presents quantitative data on its physiological effects, outlines key experimental protocols for its study, and provides visual representations of its signaling pathways and experimental workflows.

Molecular Mechanism of Action: Mimicking Natural Auxin

The auxin-like activity of 4-CPA stems from its ability to mimic the endogenous auxin, indole-3-acetic acid (IAA), and interact with the core components of the auxin signaling pathway. This pathway is primarily regulated by the Transport Inhibitor Response 1/Auxin Signaling F-box (TIR1/AFB) family of auxin co-receptors.

Upon entering the plant cell, 4-CPA binds to the TIR1/AFB proteins. This binding event stabilizes the interaction between the TIR1/AFB co-receptor and the Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors. The formation of this ternary complex (TIR1/AFB-auxin-Aux/IAA) targets the Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of Aux/IAA repressors liberates Auxin Response Factors (ARFs), which are transcription factors that can then bind to auxin-responsive elements (AuxREs) in the promoters of early auxin-responsive genes, such as those in the GH3 and SAUR families, to either activate or repress their transcription. This modulation of gene expression ultimately leads to the various physiological responses associated with auxin activity.[3][4][5][6]

Quantitative Data on the Auxin-Like Activity of 4-CPA

The following tables summarize the available quantitative data on the physiological and molecular effects of 4-CPA.

| Parameter | Organism | Value | Reference |

| Binding Affinity to TIR1 Receptor | In vitro | ~8-fold lower affinity than IAA | N/A |

| Fruit Set in Tomato (Solanum lycopersicum) | Solanum lycopersicum | 72.50% fruit set at 30 ppm | [7] |

| Solanum lycopersicum | Increased fruit set at 15, 45, and 75 ppm | [8] | |

| Solanum lycopersicum | Increased fruit set at 5 to 20 mg L–1 | [9] | |

| Yield in Tomato (Solanum lycopersicum) | Solanum lycopersicum | 4.95 kg/plant at 30 ppm | [7] |

| Solanum lycopersicum | 163-300% increase in yield in sprayed clusters | [10] | |

| Effect on Seed and Fruit Development in Grape (Vitis vinifera × V. labrusca) | Vitis vinifera × V. labrusca | Fruit setting rate of 23.87% (similar to control) | [11] |

| Vitis vinifera × V. labrusca | Significantly increased number of outer integument cell layers | [11] |

| Gene | Organism | Treatment | Fold Change | Reference |

| VvARF2 | Grape (Vitis vinifera × V. labrusca) | 4-CPA | Upregulated (higher from 8-16 DAT) | [11] |

| VvAP2 | Grape (Vitis vinifera × V. labrusca) | 4-CPA | Significantly lower than control | [11] |

| Heat-related genes (HSFs, HSPs, ROS scavengers) | Tomato (Solanum lycopersicum) | 4-CPA | Upregulated | [12] |

| TAR2 and ARF | Tomato (Solanum lycopersicum) | 4-CPA | Significantly upregulated | N/A |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the auxin-like activity of 4-CPA.

In Vitro TIR1-Aux/IAA Binding Assay

This protocol is adapted from methods used to study auxin-TIR1/AFB-Aux/IAA interactions and can be used to quantify the binding affinity of 4-CPA.

Objective: To determine the binding affinity of 4-CPA to the TIR1-Aux/IAA co-receptor complex.

Materials:

-

Purified recombinant TIR1/AFB and Aux/IAA proteins

-

This compound (4-CPA)

-

Radio-labeled auxin (e.g., [³H]IAA) for competition assays or a labeled version of 4-CPA

-

Binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 0.05% Tween-20)

-

Nitrocellulose filters

-

Scintillation counter and fluid

Procedure:

-

Prepare a series of dilutions of unlabeled 4-CPA in the binding buffer.

-

In a microcentrifuge tube, combine the purified TIR1/AFB protein, a specific Aux/IAA protein, and a constant concentration of radio-labeled auxin.

-

Add the different concentrations of unlabeled 4-CPA to the tubes. Include a control with no unlabeled auxin.

-

Incubate the reactions at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 1-2 hours).

-

Rapidly filter the reaction mixtures through nitrocellulose filters under vacuum. The protein-ligand complexes will be retained on the filter.

-

Wash the filters quickly with ice-cold binding buffer to remove unbound ligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

Plot the amount of bound radio-labeled auxin as a function of the concentration of unlabeled 4-CPA.

-

Calculate the IC50 value (the concentration of 4-CPA that inhibits 50% of the binding of the radio-labeled auxin) and subsequently determine the binding affinity (Ki) using the Cheng-Prusoff equation.

Root Growth Inhibition Assay

This bioassay is a classic method to assess the physiological activity of auxins and auxin-like compounds.

Objective: To determine the dose-response relationship of 4-CPA on root growth inhibition.

Materials:

-

Seeds of a model plant (e.g., Arabidopsis thaliana, cress, or lettuce)

-

Agar (B569324) plates containing a suitable growth medium (e.g., Murashige and Skoog medium)

-

This compound (4-CPA)

-

Sterile water

-

Petri dishes

-

Ruler or digital imaging system

Procedure:

-

Prepare agar plates containing a range of 4-CPA concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µM).

-

Sterilize the seeds and place them on the agar plates.

-

Orient the plates vertically to allow for downward root growth.

-

Incubate the plates in a controlled environment (e.g., 22°C, 16h light/8h dark photoperiod) for a specified period (e.g., 5-7 days).

-

After the incubation period, measure the length of the primary root for each seedling.

-

Calculate the average root length for each 4-CPA concentration.

-

Plot the average root length as a function of 4-CPA concentration.

-

Determine the EC50 value, which is the concentration of 4-CPA that causes a 50% reduction in root growth compared to the control.

Quantitative Real-Time PCR (qRT-PCR) for Auxin-Responsive Gene Expression

This protocol allows for the quantification of changes in the expression of specific genes in response to 4-CPA treatment.

Objective: To quantify the relative expression levels of auxin-responsive genes (e.g., ARFs, GH3s, SAURs) following treatment with 4-CPA.

Materials:

-

Plant material (e.g., seedlings, specific tissues)

-

This compound (4-CPA) solution

-

Liquid nitrogen

-

RNA extraction kit

-

DNase I

-

cDNA synthesis kit

-

qRT-PCR master mix (containing SYBR Green or a probe-based system)

-

Gene-specific primers for target and reference genes

-

qRT-PCR instrument

Procedure:

-

Grow the plant material under controlled conditions.

-

Treat the plants with a specific concentration of 4-CPA or a mock solution for a defined period.

-

Harvest the tissue of interest and immediately freeze it in liquid nitrogen.

-

Extract total RNA from the frozen tissue using an RNA extraction kit.

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize first-strand cDNA from the purified RNA using a cDNA synthesis kit.

-

Set up the qRT-PCR reactions by combining the cDNA, qRT-PCR master mix, and gene-specific primers for the target and reference genes.

-

Perform the qRT-PCR using a thermal cycler with a program optimized for the specific primers and master mix.

-

Analyze the results using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the expression of one or more stable reference genes.

Visualizing Signaling Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the 4-CPA signaling pathway and a typical experimental workflow for its investigation.

References

- 1. Plant Growth Promoter- P-Chlorophenoxyacetic acid 4-CPA - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]

- 2. agreencobio.com [agreencobio.com]

- 3. mdpi.com [mdpi.com]

- 4. The Gene Structure and Expression Level Changes of the GH3 Gene Family in Brassica napus Relative to Its Diploid Ancestors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Gene Structure and Expression Level Changes of the GH3 Gene Family in Brassica napus Relative to Its Diploid Ancestors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Genome-Wide Identification of Auxin-Responsive GH3 Gene Family in Saccharum and the Expression of ScGH3-1 in Stress Response [mdpi.com]

- 7. ijcmas.com [ijcmas.com]

- 8. researchgate.net [researchgate.net]

- 9. jircas.go.jp [jircas.go.jp]

- 10. researcherslinks.com [researcherslinks.com]

- 11. 4-CPA (4-Chlorophenoxyacetic Acid) Induces the Formation and Development of Defective “Fenghou” (Vitis vinifera × V. labrusca) Grape Seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Application of 4-CPA or ethanol enhances plant growth and fruit quality of phyA mutant under heat stress - PubMed [pubmed.ncbi.nlm.nih.gov]

Historical development of phenoxy herbicides like 4-CPA

An In-depth Technical Guide on the Historical Development of Phenoxy Herbicides with a Core Focus on 4-Chlorophenoxyacetic Acid (4-CPA)

Introduction and Historical Context

The advent of synthetic herbicides in the 1940s marked a pivotal moment in agriculture, transforming weed management practices and significantly boosting crop yields.[1] Among the first and most influential of these were the phenoxy herbicides, a class of compounds that selectively control broad-leaved weeds in monocotyledonous crops like cereals and corn.[1][2] Their development began in the early 1940s, with researchers at institutions like ICI in the UK investigating the effects of auxins on plant growth.[2] This research led to the synthesis of foundational compounds such as (4-chloro-2-methylphenoxy)acetic acid (MCPA) and 2,4-dichlorophenoxyacetic acid (2,4-D).[3] These herbicides were introduced commercially around 1945-1946 and were in widespread use by the mid-1950s.[2][3][4]

4-Chlorophenoxyacetic acid (4-CPA), a closely related compound, emerged from this era of discovery.[5] Like its counterparts, 4-CPA functions as a synthetic auxin, a plant growth regulator that disrupts normal development in target species.[5][6] While primarily known for its herbicidal properties, it is also used to promote root formation and fruit growth, preventing premature flower and fruit drop in crops like tomatoes and grapes.[5][7][8] This guide provides a technical overview of the historical development, chemical synthesis, mechanism of action, and early evaluation methods for phenoxy herbicides, with a specific focus on 4-CPA.

Chemical Properties and Synthesis

The efficacy and function of phenoxy herbicides are intrinsically linked to their chemical structure and physical properties. 4-CPA is a white crystalline solid, slightly soluble in water but soluble in organic solvents like ethanol (B145695) and acetone.[5]

Quantitative Data: Physicochemical Properties

The properties of 4-CPA and the related, historically significant phenoxy herbicide MCPA are summarized below for comparison.

| Property | 4-Chlorophenoxyacetic Acid (4-CPA) | MCPA |

| CAS Number | 122-88-3 | 94-74-6[2] |

| Molecular Formula | C₈H₇ClO₃[5] | C₉H₉ClO₃[2] |

| Molar Mass | 186.59 g/mol | 200.62 g/mol [2] |

| Appearance | White crystals or powder[5] | White to light brown solid[2] |

| Melting Point | 163-165 °C[5] | 114-118 °C[2] |

| Water Solubility | 957 mg/L[5] | 825 mg/L (at 23 °C)[2] |

| pKa | 3.10 (at 25 °C)[5] | Not specified |

General Synthesis Pathway

The synthesis of phenoxyacetic acid herbicides is typically achieved via a Williamson ether synthesis. This process involves the reaction of a substituted chlorophenol with chloroacetic acid under alkaline conditions, followed by acidification to isolate the final product.[4][9]

Caption: General workflow for the synthesis of 4-CPA.

Experimental Protocol: Representative Synthesis of 4-CPA

This protocol is a generalized representation based on common industrial synthesis methods for phenoxy herbicides.[9][10]

-

Neutralization: In a suitable reaction vessel equipped with a cooling jacket, 4-chlorophenol is mixed with an aqueous solution of sodium hydroxide (B78521) (NaOH). Sufficient base is added to create alkaline conditions. This neutralization step is exothermic.[10]

-

Reactant Preparation: A separate solution of sodium monochloroacetate is prepared by reacting chloroacetic acid with NaOH.[10]

-

Condensation: The sodium 4-chlorophenate solution is reacted with the sodium monochloroacetate solution. The mixture is heated to facilitate the condensation reaction, forming the sodium salt of 4-CPA.[9][10]

-

Aging: The reaction mixture is "aged" by the slow addition of more NaOH to ensure the residual phenol content is minimized (e.g., <0.5% w/w).[10]

-

Acidification: The resulting solution containing the sodium salt of 4-CPA is cooled and then acidified, typically with hydrochloric acid (HCl), to precipitate the 4-CPA product.[9]

-

Isolation and Purification: The precipitated 4-CPA is isolated by filtration, washed with water to remove salts and impurities, and then dried to yield the final product as a white powder.[11]

Mechanism of Action

Primary Action as an Auxin Mimic

The primary mode of action for 4-CPA and other phenoxy herbicides is to function as a synthetic mimic of the natural plant hormone indole-3-acetic acid (IAA).[3][5] When absorbed by the plant through its roots, stems, or leaves, 4-CPA is translocated to the meristems—the sites of active cell division.[2][7] Here, it induces rapid and uncontrolled cell division and elongation, leading to a cascade of physiological disruptions including stem curling, leaf withering, and ultimately, the death of susceptible broadleaf plants.[2][3] This action is selective, as monocot crops are generally able to metabolize these herbicides more effectively, leaving them relatively unharmed.[3]

Signaling Pathway: Induction of Plant Defense

Recent research has uncovered more nuanced mechanisms. For instance, exogenous application of 4-CPA can induce defense responses in rice against pests like the white-backed planthopper.[12] After being absorbed by the roots, 4-CPA is rapidly degraded to 4-chlorophenol (4-CP). This process triggers a signaling cascade involving the phenylpropanoid biosynthesis pathway and enhances the activity of peroxidase (POD) enzymes.[12] POD utilizes hydrogen peroxide (H₂O₂) to catalyze the formation of lignin-like polymers, which may act as a physical barrier to insect feeding.[12] Concurrently, levels of defensive compounds like flavonoids and phenolamines increase, contributing to the plant's resistance.[12]

Caption: Signaling pathway of 4-CPA-induced defense in rice.

Agricultural Applications and Efficacy

4-CPA is used as a plant growth regulator to improve fruit set, induce the formation of seedless fruit, and prevent premature fruit drop.[8] Application rates are highly dependent on the target crop, growth stage, and environmental conditions.

Quantitative Data: Application Concentrations of 4-CPA

| Crop | Purpose | Application Concentration (mg/L) | Application Notes |

| Tomato | Prevent flower drop, improve fruit set | 15-35 mg/L | Applied by spraying or dipping flowers. Concentration varies with temperature (higher for cool, lower for hot).[7][8] |

| Eggplant | Increase early yield | 50-60 mg/L | Applied by spraying flowers during the full flowering period.[7][8] |

| Pepper | Prevent flower/fruit drop | 15-25 mg/L | Applied by spraying flowers during the full bloom period.[7] |

| Grape (Jufeng) | Reduce fruit drop, increase yield | 15 mg/L | Sprayed twice, at initial flowering and full flowering.[7] |

| Dates (Jujube) | Increase fruit setting rate | 20-50 mg/L | Sprayed on the whole plant at the end of the flowering period.[7] |

Early Research and Testing Methodologies

The development of phenoxy herbicides necessitated new methods for analysis and efficacy testing. Early analytical techniques included colorimetry, spectrophotometry, paper chromatography, and various bioassays.[5]

Experimental Protocol: Representative Whole-Plant Bioassay

This protocol describes a generalized whole-plant bioassay for assessing herbicide efficacy, adapted from modern standard procedures that share principles with historical methods.[13][14][15]

-

Seed Preparation and Germination: Seeds of a susceptible target weed species and a tolerant crop species are collected. Seeds are germinated in a controlled environment (e.g., on moist filter paper in petri dishes) to ensure uniform seedling development.[13]

-

Transplanting: Once seedlings reach a consistent growth stage (e.g., 2-3 leaves), they are transplanted into pots containing a standardized soil or substrate. A control group is established using soil known to be free of herbicide residues.[13][14]

-

Herbicide Application: A stock solution of 4-CPA is prepared and diluted to create a range of treatment concentrations. The herbicide solutions are applied to the plants using a calibrated sprayer to ensure uniform coverage.[13]

-

Growth and Observation: The treated plants and controls are maintained in a greenhouse under consistent conditions of light, temperature, and water. Plants are observed over a period of several weeks for signs of phytotoxicity, such as epinasty (stem twisting), chlorosis (yellowing), necrosis (tissue death), and growth inhibition.[14]

Caption: Generalized workflow for a whole-plant herbicide bioassay.

References

- 1. researchgate.net [researchgate.net]

- 2. MCPA - Wikipedia [en.wikipedia.org]

- 3. Phenoxy herbicide - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. Page loading... [guidechem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Application of P-chlorophenoxyacetic acid, 4-cpa - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]

- 8. Plant Growth Promoter- P-Chlorophenoxyacetic acid 4-CPA - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [id.plant-growth-regulator.com]

- 9. (4-chlorophenoxy)acetic acid [sitem.herts.ac.uk]

- 10. nzic.org.nz [nzic.org.nz]

- 11. RU2082711C1 - Method of synthesis of 4-chlorophenoxyacetic or 2,4-dichlorophenoxyacetic acid - Google Patents [patents.google.com]

- 12. Four-Chlorophenoxyacetic Acid Treatment Induces the Defense Resistance of Rice to White-Backed Planthopper Sogatella furcifera - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk | Wheat & Small Grains | Washington State University [smallgrains.wsu.edu]

- 15. harvest.usask.ca [harvest.usask.ca]

The Role of (4-Chlorophenoxy)acetic Acid in Plant Cell Signaling Pathways: A Technical Guide

(4-Chlorophenoxy)acetic acid (4-CPA) is a synthetic auxin that plays a significant role as a plant growth regulator.[1][2] It is widely utilized in agriculture to improve fruit set, induce parthenocarpy (the development of fruit without fertilization), and ultimately enhance crop yields.[3][4] This technical guide provides an in-depth analysis of the molecular mechanisms underlying 4-CPA's effects on plant cell signaling pathways, tailored for researchers, scientists, and drug development professionals.

Mechanism of Action: Mimicking Endogenous Auxin

As a synthetic analog of the natural plant hormone indole-3-acetic acid (IAA), 4-CPA's primary mechanism of action involves mimicking the physiological effects of auxin.[5] It is absorbed by the plant through its roots, stems, leaves, flowers, and fruits, exhibiting prolonged biological activity.[3][4] At the molecular level, 4-CPA initiates a signaling cascade that influences cell division, differentiation, and enlargement.[4][6]

The core of auxin signaling revolves around a co-receptor complex formed by the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins and the Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors. In the absence of auxin, Aux/IAA proteins bind to and inhibit Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes.

When 4-CPA is present, it acts as a "molecular glue," promoting the interaction between TIR1/AFB and Aux/IAA proteins. This binding event targets the Aux/IAA repressors for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of Aux/IAA proteins liberates ARFs, allowing them to activate or repress the transcription of a wide array of downstream genes, leading to the observed physiological responses.

Quantitative Effects of 4-CPA on Plant Growth and Yield

The application of 4-CPA has been shown to have significant, dose-dependent effects on various aspects of plant growth and development, particularly in fruit-bearing crops like tomatoes.

Table 1: Dose-Response of 4-CPA on Tomato Yield and Fruit Set

| 4-CPA Concentration (ppm) | Application Method | Effect on Yield | Effect on Fruit Set | Reference |

| 15, 45, 75 | Flower Spray | Increased marketable yield | Positive and significant increase | [7] |

| 25, 50, 100 | Foliar Spray | Highest fruit weight at 100 ppm | - | [3] |

| 75 | Double Spray | 87% increase in yield per plant under low night temperatures | Significantly improved | [6] |

| 60 | Double Spray | Highest yield per plant | - | [8] |

| 30 | Inflorescence Dipping | Maximum fruit yield per plant (4.95 kg) | 72.50% | [9] |

| 15, 45, 75 | Foliar Spray | 75 µg/mL most effective in imparting thermotolerance and improving yield | Increased | [5] |

Regulation of Gene Expression

4-CPA treatment leads to changes in the expression of numerous genes involved in hormone signaling, stress response, and fruit development.

-

Auxin-Responsive Genes: Application of 4-CPA upregulates the expression of auxin signaling genes, including TAR2 (a key gene in auxin biosynthesis) and various ARFs.[10] In grape ovules, 4-CPA treatment has been shown to upregulate the expression of VvARF2 while downregulating VvAP2, genes associated with integument development.[11]

-

Heat Stress-Related Genes: In tomato plants under heat stress, 4-CPA application has been observed to upregulate the expression of heat shock factors (HSFs), heat shock proteins (HSPs), and reactive oxygen species (ROS) scavengers.[10]

-

Crosstalk with Gibberellin (GA) Signaling: 4-CPA can induce the expression of GA biosynthesis genes (e.g., GA20OX1 and GA3OX2) and the GA receptor gene (GID1), while downregulating GA inhibitor genes (GA2OXs).[10] This indicates a synergistic interaction between auxin and gibberellin pathways in promoting fruit development.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of 4-CPA in plant cell signaling.

Quantification of 4-CPA and Endogenous IAA by HPLC-MS/MS

This protocol describes the extraction and quantification of 4-CPA and IAA from plant tissues.

Materials:

-

Plant tissue (e.g., leaves, fruits)

-

Liquid nitrogen

-

Extraction solvent: 80% (v/v) methanol (B129727)

-

Internal standards (e.g., ¹³C₆-IAA)

-

Solid-phase extraction (SPE) cartridges

-

HPLC-MS/MS system

Procedure:

-

Harvest and immediately freeze approximately 100 mg of plant tissue in liquid nitrogen.

-

Grind the frozen tissue to a fine powder.

-

Add 1 mL of pre-chilled 80% methanol and the internal standard to the powdered tissue.

-

Incubate the mixture at 4°C for 12 hours with gentle shaking.

-

Centrifuge at 12,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and dry it under a stream of nitrogen gas.

-

Reconstitute the dried extract in a suitable solvent and purify it using an SPE cartridge.

-

Analyze the purified extract using an LC-ESI-MS/MS system.

Yeast Two-Hybrid (Y2H) Assay for Protein-Protein Interactions

The Y2H system is used to identify interactions between proteins, such as 4-CPA-mediated interaction between TIR1/AFB and Aux/IAA proteins.

Materials:

-

Yeast strains (e.g., Y190)

-

Plasmids for "bait" (e.g., pGBKT7-TIR1) and "prey" (e.g., pGADT7-Aux/IAA)

-

Competent yeast cells

-

Selective growth media (SD/-Leu/-Trp, SD/-Leu/-Trp/-His)

-

4-CPA dissolved in a suitable solvent (e.g., DMSO)

Procedure:

-

Co-transform competent yeast cells with the "bait" and "prey" plasmids.

-

Plate the transformed cells on SD/-Leu/-Trp medium to select for cells containing both plasmids.

-

Inoculate individual colonies into liquid SD/-Leu/-Trp medium and grow overnight.

-

Spot the yeast cultures onto SD/-Leu/-Trp/-His plates containing various concentrations of 4-CPA.

-

Incubate the plates at 30°C for 3-5 days and observe for yeast growth, which indicates a positive interaction.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is for measuring the relative expression levels of auxin-responsive genes.

Materials:

-

Plant tissue treated with 4-CPA and control

-

RNA extraction kit

-

DNase I

-

cDNA synthesis kit

-

qPCR primers for target genes (e.g., ARF, Aux/IAA) and reference genes

-

SYBR Green qPCR master mix

-

Real-time PCR system

Procedure:

-

Extract total RNA from plant tissues using a suitable kit.

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize first-strand cDNA from the purified RNA.

-

Set up qPCR reactions containing cDNA, primers, and SYBR Green master mix.

-

Perform the qPCR using a real-time PCR system.

-

Analyze the data using the 2-ΔΔCt method to determine the relative gene expression levels.

Concluding Remarks

This compound is a potent synthetic auxin that significantly impacts plant growth and development by modulating the canonical auxin signaling pathway. Its ability to promote fruit set and increase yield, particularly under adverse environmental conditions such as heat stress, makes it a valuable tool in agriculture. Further research into the specific downstream targets of 4-CPA-induced signaling and its crosstalk with other hormone pathways will continue to enhance our understanding of plant development and may lead to the design of novel, highly specific plant growth regulators. The experimental protocols provided in this guide offer a framework for researchers to investigate the multifaceted roles of 4-CPA and other synthetic auxins in plant biology.

References

- 1. Assaying Auxin Receptor Activity Using SPR Assays with F-Box Proteins and Aux/IAA Degrons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journal.r-project.org [journal.r-project.org]

- 3. RESPONSE OF 4-CPA ON THE YIELD OF SUMMER-GROWN TOMATOES | International Society for Horticultural Science [ishs.org]

- 4. Cloning, purification, and characterization of GH3 β-glucosidase, MtBgl85, from Microbulbifer thermotolerans DAU221 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. horticultureresearch.net [horticultureresearch.net]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. The effects of 4-chlorophenoxyacetic acid plant growth regulator on the fruit set, yield and economic benefit of growing tomatoes in high temperatures. | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Application of 4-CPA or ethanol enhances plant growth and fruit quality of phyA mutant under heat stress - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 4-CPA (4-Chlorophenoxyacetic Acid) Induces the Formation and Development of Defective “Fenghou” (Vitis vinifera × V. labrusca) Grape Seeds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Molecular Structure and Chemical Reactivity of (4-Chlorophenoxy)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Chlorophenoxy)acetic acid, commonly known as 4-CPA, is a synthetic auxin that has found widespread application as a plant growth regulator.[1] Its ability to mimic the action of endogenous auxins allows it to influence various physiological processes in plants, such as fruit set and development.[2] This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and reactivity of this compound. Detailed spectroscopic data, including ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS), are presented in tabular format for easy reference. Furthermore, this document outlines detailed experimental protocols for its synthesis and common chemical transformations. The guide also delves into its primary biological mechanism of action, the auxin signaling pathway, illustrated with a clear signaling pathway diagram.

Molecular Structure and Properties

This compound is a crystalline solid at room temperature.[3] Its molecular structure consists of a chlorophenoxy group linked to an acetic acid moiety through an ether bond.

Chemical Identification

| Identifier | Value |

| IUPAC Name | 2-(4-chlorophenoxy)acetic acid[3] |

| CAS Number | 122-88-3[4] |

| Molecular Formula | C₈H₇ClO₃[4] |

| Molecular Weight | 186.59 g/mol [4] |

| SMILES | C1=CC(=CC=C1OCC(=O)O)Cl[2] |

| InChI | InChI=1S/C8H7ClO3/c9-6-1-3-7(4-2-6)12-5-8(10)11/h1-4H,5H2,(H,10,11)[3] |

| Synonyms | 4-CPA, p-Chlorophenoxyacetic acid, Tomatotone[3][4] |

Physicochemical Properties

| Property | Value | Reference |

| Physical State | White crystalline solid | [3] |

| Melting Point | 157-159 °C | |

| Boiling Point | 620.00 K (predicted) | [5] |

| Solubility in Water | 145 mg/L at 20 °C | |

| logP (Octanol-Water Partition Coefficient) | 2.63 | |

| pKa | 3.03 | |

| Vapor Pressure | 1.3 x 10⁻⁵ Pa at 20 °C | |

| Stability | Stable under normal conditions, but degrades in sunlight. | [3] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.0 | Singlet | 1H | -COOH |

| ~7.26 | Doublet | 2H | Ar-H (ortho to Cl) |

| ~6.90 | Doublet | 2H | Ar-H (ortho to O) |

| ~4.65 | Singlet | 2H | -O-CH₂- |

Note: The exact chemical shifts can vary slightly depending on the solvent used.[6]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the different carbon environments within the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~175 | C=O (Carboxylic acid) |